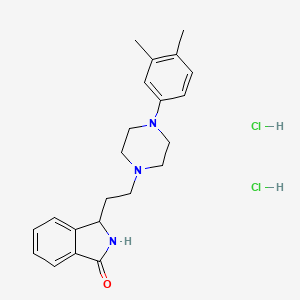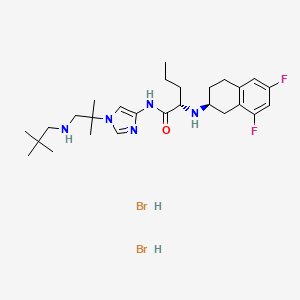
PF 3084014 hydrobromide
Overview
Description
It is primarily used in scientific research for its ability to inhibit the Notch signaling pathway, which plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis . This compound has shown significant potential in tumor suppression, particularly in breast, pancreatic, and hepatocellular carcinoma, as well as progressive desmoid tumors .
Scientific Research Applications
PF 3084014 hydrobromide has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of the Notch signaling pathway, which is implicated in various cancers. .
Neuroscience: This compound is used to investigate the role of γ-secretase in the production of amyloid-β, a peptide associated with Alzheimer’s disease
Immunology: The compound is used to study the effects of γ-secretase inhibition on immune cell differentiation and function
Drug Development: This compound is used as a lead compound in the development of new γ-secretase inhibitors for various therapeutic applications
Mechanism of Action
- Nirogacestat is an oral γ-secretase inhibitor . Its primary target is γ-secretase, a protease that cleaves various transmembrane proteins.
- By inhibiting Notch activation, nirogacestat suppresses tumor growth in breast, pancreatic carcinoma, hepatocellular carcinoma, and progressive desmoid tumors .
Target of Action
Biochemical Pathways
Result of Action
Future Directions
PF 3084014 hydrobromide has shown promising results in preclinical studies, particularly in the context of breast cancer . It demonstrated synergistic effects with docetaxel through multiple mechanisms . This provides a strong preclinical rationale for the clinical utility of this compound to improve taxane therapy .
Biochemical Analysis
Biochemical Properties
PF 3084014 hydrobromide interacts with γ-secretase, a protease that cleaves various transmembrane proteins including Notch and BCMA . By inhibiting γ-secretase, this compound can curb Notch-mediated growth . This interaction with γ-secretase and its subsequent effects on Notch signaling are key biochemical properties of this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits the Notch signaling pathway, contributing to tumor suppression in breast, pancreatic carcinoma, hepatocellular carcinoma, and progressive desmoid tumors . In combination with dexamethasone, it elicits antileukemic effects in T-cell acute lymphoblastic leukemias (T-ALL) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its inhibition of γ-secretase, a protease that cleaves various transmembrane proteins . This inhibition reduces the production of amyloid-β (Aβ), a protein involved in the pathogenesis of Alzheimer’s disease . Furthermore, by inhibiting γ-secretase, this compound curbs the activation of the Notch signaling pathway, which is often over-activated in certain types of tumors .
Temporal Effects in Laboratory Settings
It has been shown to cause dose-dependent reductions in brain, cerebrospinal fluid (CSF), and plasma Aβ in guinea pigs over a period of 5 days .
Dosage Effects in Animal Models
In animal models, specifically guinea pigs, this compound exhibited dose-dependent reductions in brain, CSF, and plasma Aβ when administered at dosages ranging from 0.03 to 3 mg/kg/day .
Metabolic Pathways
Its role as a γ-secretase inhibitor suggests that it may interact with enzymes involved in the cleavage of transmembrane proteins .
Transport and Distribution
As a γ-secretase inhibitor, it is likely to interact with various transmembrane proteins .
Subcellular Localization
Given its role as a γ-secretase inhibitor, it is likely to be found in proximity to transmembrane proteins, which are the targets of γ-secretase .
Preparation Methods
The synthesis of PF 3084014 hydrobromide involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the coupling of various intermediates.
Introduction of functional groups: Specific functional groups, such as the difluoro-naphthalenyl and imidazolyl groups, are introduced through reactions like nucleophilic substitution and amide bond formation.
Hydrobromide salt formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
PF 3084014 hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing imidazole to imidazoline.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the core structure.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
PF 3084014 hydrobromide is unique among γ-secretase inhibitors due to its high potency and selectivity. Similar compounds include:
LY-411575: Another γ-secretase inhibitor with similar applications in cancer and Alzheimer’s disease research.
DAPT: A widely used γ-secretase inhibitor in neuroscience research.
PF-06442609: A γ-secretase inhibitor with applications in cancer research.
This compound stands out due to its ability to inhibit the Notch signaling pathway without causing a paradoxical increase in plasma amyloid-β levels at low concentrations, which is a common issue with other γ-secretase inhibitors .
Properties
IUPAC Name |
(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41F2N5O.2BrH/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4;;/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35);2*1H/t20-,23-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEYYZYDWLAIPW-KBVFCZPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43Br2F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1962925-29-6 | |
| Record name | Nirogacestat hydrobromide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1962925296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NIROGACESTAT HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1XY6L45Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





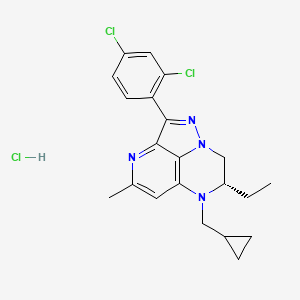

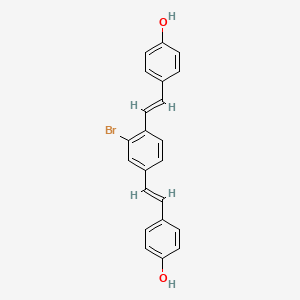

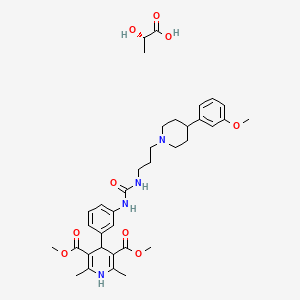

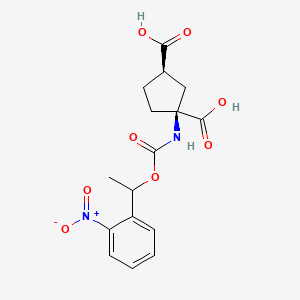
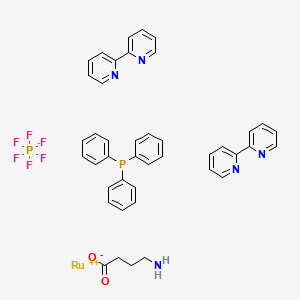
![2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B560264.png)
